

4-Chloro-6-iodoquinazoline molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

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An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Chloro-6-iodoquinazoline**, a key intermediate in the synthesis of targeted cancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative. Its chemical structure incorporates a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 4 and an iodine atom at position 6. These features make it a versatile building block in organic synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₄ ClIN ₂	[1] [2]
Molecular Weight	290.49 g/mol	[1] [2]
CAS Number	98556-31-1	[2] [3]
Appearance	Dark Grey Solid	[2]
Melting Point	175.0 to 179.0 °C	[2]
Boiling Point	363.2±22.0 °C	[2]

Applications in Drug Synthesis

4-Chloro-6-iodoquinazoline is a crucial intermediate in the synthesis of several kinase inhibitors, most notably Lapatinib.[2][3] Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The 4-chloro and 6-iodo substitutions on the quinazoline core provide reactive sites for the subsequent coupling reactions required to build the final drug molecule.

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline

The following is a representative protocol for the synthesis of **4-Chloro-6-iodoquinazoline**, based on literature procedures.

Materials:

- 6-Iodoquinazolin-4-one
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF) (catalyst)
- Inert solvent (e.g., Toluene)

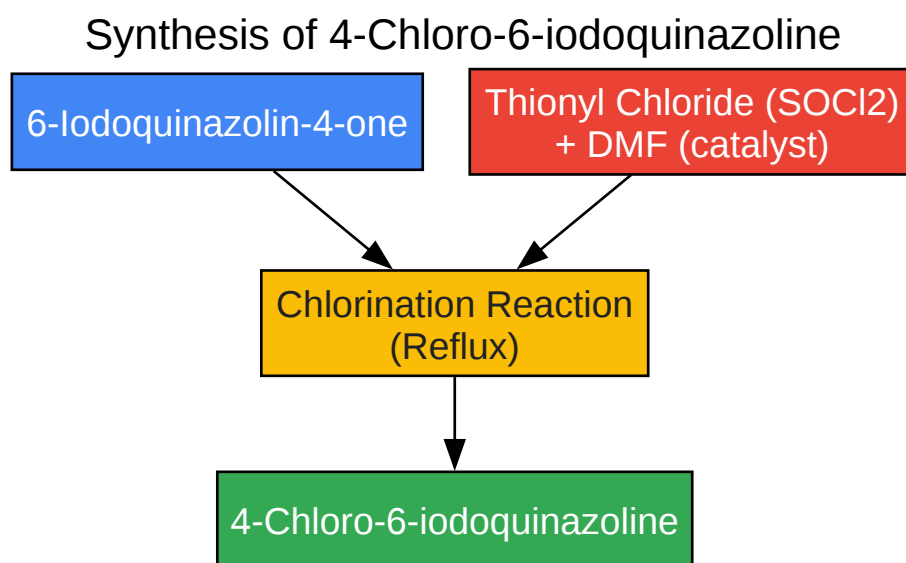
Procedure:

- A reaction vessel is charged with 6-iodoquinazolin-4-one and an inert solvent such as toluene.
- A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension.
- Thionyl chloride is added dropwise to the mixture at room temperature.
- The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, the reaction mixture is cooled to room temperature.

- The excess thionyl chloride and solvent are removed under reduced pressure.
- The resulting crude product is purified, typically by recrystallization from an appropriate solvent, to yield **4-Chloro-6-iodoquinazoline** as a solid.

Logical Workflow for Synthesis

The synthesis of **4-Chloro-6-iodoquinazoline** from 6-Iodoquinazolin-4-one can be visualized as a straightforward chlorination reaction.



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Caption: Workflow for the synthesis of **4-Chloro-6-iodoquinazoline**.

This guide has provided core technical information regarding **4-Chloro-6-iodoquinazoline**, including its physicochemical properties and a representative synthetic protocol. Its role as a key intermediate highlights its importance in the development of targeted therapies.

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References

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